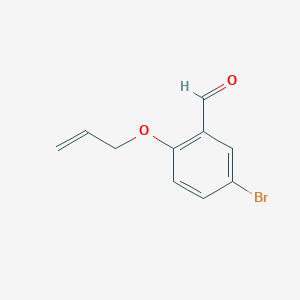

2-(Allyloxy)-5-bromobenzaldehyde

Descripción general

Descripción

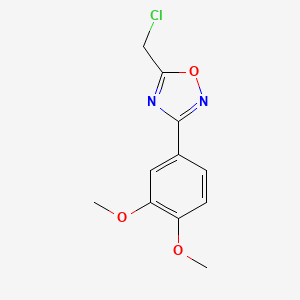

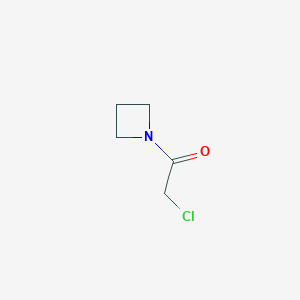

2-(Allyloxy)-5-bromobenzaldehyde is a compound that can be considered a derivative of benzaldehyde with an allyloxy substituent at the second position and a bromine atom at the fifth position on the benzene ring. This compound is of interest due to its potential as an intermediate in organic synthesis, as it contains functional groups that can undergo various chemical reactions.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, which are structurally related to this compound, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes, followed by a deprotection step to yield the desired brominated aldehydes . Additionally, the synthesis of 2-allyloxy-3-methoxybenzaldehyde, a compound with a similar substitution pattern, has been reported, which could potentially be modified to synthesize this compound .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes has been studied, revealing that the bromine atom can significantly deviate from the plane of the benzene ring, and the aldehyde group can be twisted . This deviation and twisting can affect the reactivity and physical properties of the compound. The presence of the allyloxy group would likely introduce additional steric and electronic effects, influencing the overall molecular conformation.

Chemical Reactions Analysis

This compound can be expected to participate in various chemical reactions due to the presence of the aldehyde and bromine functional groups. For instance, 2-bromobenzaldehydes have been used in the synthesis of 1-aryl-1H-indazoles , and in a one-pot allylboration-Heck reaction to produce 3-methyleneindan-1-ols . The allyloxy group itself can be involved in reactions typical of ethers and alkenes, such as nucleophilic substitutions or allylic rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes and their derivatives can be influenced by the substituents on the benzene ring. For example, the introduction of a bromine atom to 2,3-dimethoxybenzaldehyde has been shown to affect the compound's linear and nonlinear optical properties, as well as its kinetic stability . The presence of an allyloxy group in this compound would also contribute to its physical properties, such as solubility and melting point, and could potentially enhance its reactivity in certain chemical reactions.

Aplicaciones Científicas De Investigación

Synthesis of Substituted 2-Bromobenzaldehydes : 2-(Allyloxy)-5-bromobenzaldehyde can be synthesized from benzaldehydes using selective palladium-catalyzed ortho-bromination. This process involves a three-step sequence, including rapid deprotection of substituted 2-bromobenzaldoximes, yielding substituted 2-bromobenzaldehydes with good overall yields (Dubost et al., 2011).

Applications in Palladium-Catalyzed Cross-Coupling : The compound and related substrates have been used extensively in palladium-catalyzed cross-coupling reactions. These methods are crucial for constructing compounds with potential biological, medicinal, and material applications, highlighting the compound's versatility in organic synthesis (Ghosh & Ray, 2017).

Enantioselective Synthesis : A novel one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, including this compound, allows the synthesis of 3-methyleneindan-1-ols. This method provides an efficient way to prepare these building blocks with high enantioselectivity and excellent yields (Calder & Sutherland, 2015).

Synthesis of 1-Aryl-1H-Indazoles : The compound reacts with arylhydrazines in the presence of palladium catalysts and phosphorus chelating ligands to afford 1-aryl-1H-indazoles, indicating its utility in synthesizing heterocyclic compounds (Cho et al., 2004).

Polymorph Studies : Research on different polymorphs of related bromobenzaldehydes provides insights into molecular structures and hydrogen bonding patterns, which is significant for understanding the physical properties of these compounds (Silva et al., 2004).

Copper(I) Salt/PEG‐400 Catalysis : The compound has been used in one-pot synthesis methodologies under specific catalytic conditions, such as with Copper(I) salt and PEG‐400, to produce 1-aryl-1H-indazoles, showcasing its adaptability in various catalytic systems (Bae & Cho, 2013).

Synthesis of Naturally Occurring Benzofurans : It serves as a precursor in the synthesis of 5-allyl-2-aryl-7-methoxybenzofurans, which are naturally occurring compounds, demonstrating its importance in mimicking natural product synthesis (Mali & Massey, 1998).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The mode of action of 2-(Allyloxy)-5-bromobenzaldehyde is currently unknown due to the lack of experimental data . .

Biochemical Pathways

Without specific information on the targets and mode of action of this compound, it’s difficult to summarize the affected biochemical pathways and their downstream effects .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within biological systems . .

Propiedades

IUPAC Name |

5-bromo-2-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVUMFXVQDVVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366788 | |

| Record name | 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40359-62-4 | |

| Record name | 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)